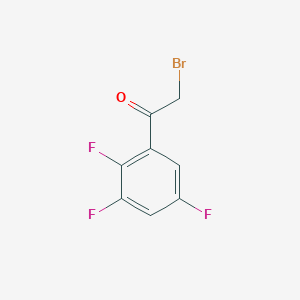
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups, including a carbamoyl group, a sulfamoyl group, and a carboxylate ester group. These groups are attached to a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The presence of different functional groups can be confirmed by IR spectroscopy, while the overall structure can be elucidated using NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbamoyl group might undergo reactions with nucleophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in the Suzuki–Miyaura (SM) cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry . The SM coupling is known for its mild reaction conditions and functional group tolerance, making it suitable for complex organic syntheses. The thiophene derivative could act as a potential partner in these reactions due to its stable and reactive boron-containing group.
Protodeboronation of Boronic Esters
The compound may find application in the protodeboronation of boronic esters . This process is crucial for removing the boron moiety from boronic esters, which are commonly used in various organic transformations. The stability of the thiophene derivative makes it a candidate for studies in protodeboronation, which is a less explored area in boron chemistry.
Development of Boron Reagents
As a boron-containing compound, it could be significant in the development of new boron reagents . These reagents are essential for a multitude of reactions, including oxidations, aminations, halogenations, and C-C bond formations . The compound’s unique structure may allow for the exploration of new reagent classes.
Organic Synthesis Building Blocks
The compound’s structure suggests that it could serve as a building block in organic synthesis . Its potential to be transformed into a broad range of functional groups makes it a versatile starting material for synthesizing complex molecules.
Radical-Polar Crossover Reactions
It might be applicable in radical-polar crossover reactions . These reactions are a method of combining radical and polar mechanisms to create complex molecules, and the compound’s stability and reactivity profile make it suitable for such applications.
Asymmetric Hydroboration Reactions
Given its boron content, the compound could be used in asymmetric hydroboration reactions . These reactions are important for introducing chirality into molecules, which is a critical aspect of pharmaceutical synthesis.
Homologation Reactions
The compound could be involved in homologation reactions , where it would contribute to the lengthening of carbon chains in organic molecules. This application is particularly relevant in the synthesis of larger, more complex organic compounds.
Conjunctive Cross Coupling
Lastly, it may be used in conjunctive cross-coupling reactions , which combine two different types of organoboron reagents. This application could lead to the creation of diverse and complex molecular architectures.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-[[3-(phenylcarbamoyloxy)cyclohexyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(10-11-28-17)29(24,25)21-14-8-5-9-15(12-14)27-19(23)20-13-6-3-2-4-7-13/h2-4,6-7,10-11,14-15,21H,5,8-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUDUMRGRCNZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(3-((phenylcarbamoyl)oxy)cyclohexyl)sulfamoyl)thiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
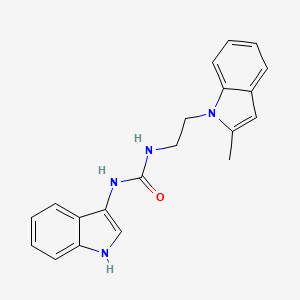
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
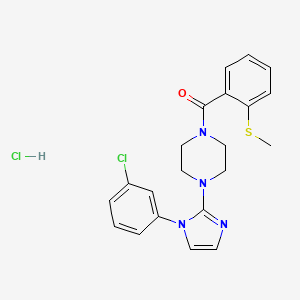
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
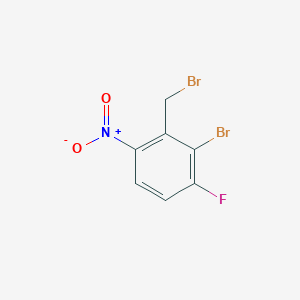
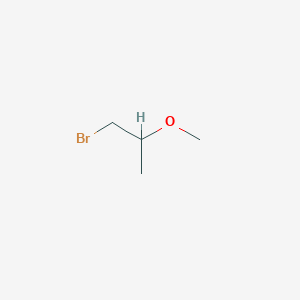
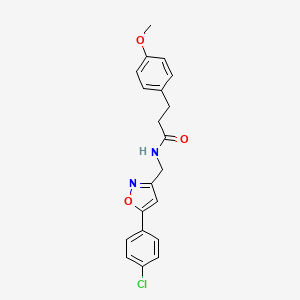
![N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2938531.png)
